molecular formula C17H18N2O4 B3988859 N'-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide

N'-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide

Cat. No.: B3988859
M. Wt: 314.34 g/mol
InChI Key: GRSOHJCBUBWKDE-UHFFFAOYSA-N
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Description

N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is an organic compound characterized by the presence of two methoxyphenyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide typically involves the reaction of 2-methoxybenzylamine with oxalyl chloride, followed by the addition of another equivalent of 2-methoxybenzylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to control the reaction rate.

Industrial Production Methods

Industrial production of N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The oxamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with biological receptors or enzymes, leading to modulation of their activity. The oxamide core can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide: Characterized by two methoxyphenyl groups attached to an oxamide core.

    4-Methoxyphenyl 2-methyl-3-nitrobenzoate: Contains a methoxyphenyl group and a nitrobenzoate moiety.

    1-[(4-Methoxyphenyl)methyl]-2-piperidinemethanol: Features a methoxyphenyl group attached to a piperidinemethanol core.

Uniqueness

N’-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide is unique due to its specific combination of methoxyphenyl groups and oxamide core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)11-18-16(20)17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSOHJCBUBWKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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